molecular formula C10H19N B1624012 (2-Cyclohex-1-EN-1-ylethyl)ethylamine CAS No. 356530-87-5

(2-Cyclohex-1-EN-1-ylethyl)ethylamine

Cat. No.: B1624012
CAS No.: 356530-87-5
M. Wt: 153.26 g/mol
InChI Key: JAROGWBXHJVFDP-UHFFFAOYSA-N
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Description

(2-Cyclohex-1-EN-1-ylethyl)ethylamine is an organic compound with the molecular formula C8H15N. It is characterized by the presence of a cyclohexene ring attached to an ethylamine group. This compound is a colorless to light yellow liquid with a strong amine odor and is slightly soluble in chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Cyclohex-1-EN-1-ylethyl)ethylamine can be synthesized through the reaction of 1-cyclohexene with ethylamine under suitable conditions. Common methods include:

    Acidic Conditions: The addition of ethylamine to 1-cyclohexene in the presence of an acid catalyst.

    Heating and Catalysis: The reaction can also be facilitated by heating the reactants in the presence of a catalyst to promote the formation of the desired product[][2].

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis, which allows for efficient production with in-line separation and without intermediate purification. This method can achieve a high yield and throughput .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohex-1-EN-1-ylethyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Cyclohex-1-EN-1-ylethyl)ethylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohex-1-EN-1-ylethyl)ethylamine is unique due to the presence of both the cyclohexene ring and the ethylamine group, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This dual functionality makes it a versatile compound in both synthetic and research applications .

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-11-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAROGWBXHJVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408894
Record name (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356530-87-5
Record name (2-CYCLOHEX-1-EN-1-YLETHYL)ETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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